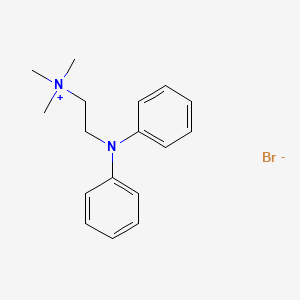
(2-(Diphenylamino)ethyl)trimethylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Diphenylamino)ethyl)trimethylammonium bromide is a quaternary ammonium compound with the molecular formula C17H23BrN2. It is known for its unique structure, which includes a diphenylamino group attached to an ethyl chain, terminating in a trimethylammonium group. This compound is often used in various chemical and biological applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Diphenylamino)ethyl)trimethylammonium bromide typically involves the reaction of diphenylamine with ethyl bromide to form (2-(Diphenylamino)ethyl) bromide. This intermediate is then reacted with trimethylamine to yield the final product. The reaction conditions usually require a solvent such as ethanol and are carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Diphenylamino)ethyl)trimethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium chloride (NaCl).
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary or tertiary amines.
Substitution: Corresponding quaternary ammonium salts with different anions.
Applications De Recherche Scientifique
(2-(Diphenylamino)ethyl)trimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane permeability and ion transport.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of surfactants and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of (2-(Diphenylamino)ethyl)trimethylammonium bromide involves its interaction with cell membranes and ion channels. The compound can alter membrane permeability and facilitate the transport of ions across the membrane. This is primarily due to the presence of the quaternary ammonium group, which can interact with negatively charged components of the cell membrane.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-(Diphenylamino)ethyl)trimethylammonium chloride
- (2-(Diphenylamino)ethyl)trimethylammonium iodide
- (2-(Diphenylamino)ethyl)trimethylammonium sulfate
Uniqueness
(2-(Diphenylamino)ethyl)trimethylammonium bromide is unique due to its specific bromide anion, which can influence its solubility and reactivity compared to its chloride, iodide, and sulfate counterparts. The bromide ion can also affect the compound’s interaction with biological systems, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
2914-43-4 |
|---|---|
Formule moléculaire |
C17H23BrN2 |
Poids moléculaire |
335.3 g/mol |
Nom IUPAC |
trimethyl-[2-(N-phenylanilino)ethyl]azanium;bromide |
InChI |
InChI=1S/C17H23N2.BrH/c1-19(2,3)15-14-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;/h4-13H,14-15H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
TVTZOOFDCPRDLC-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCN(C1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


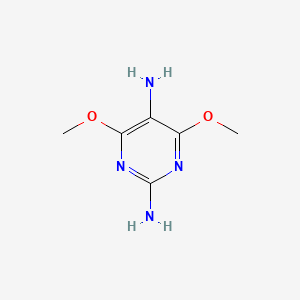
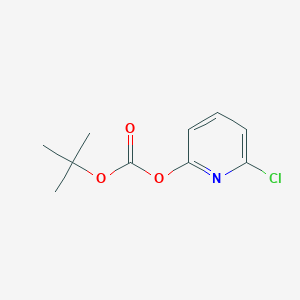
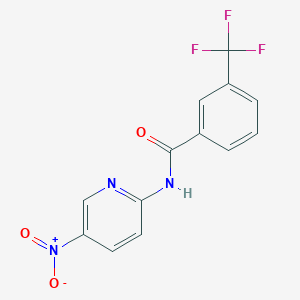
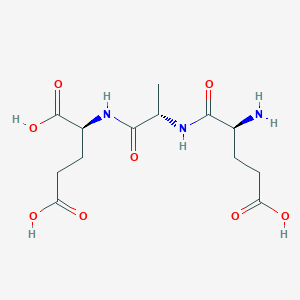
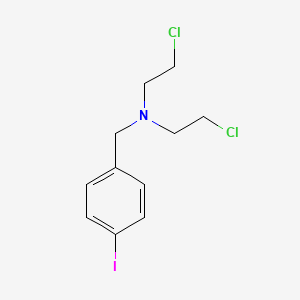
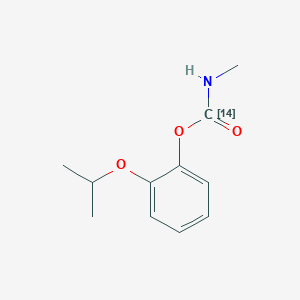

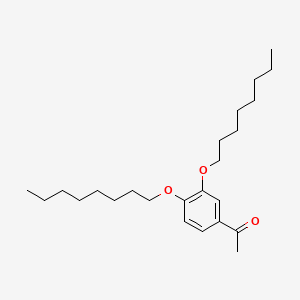
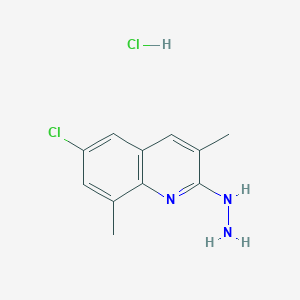
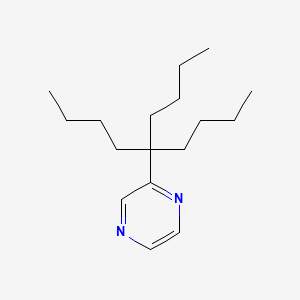
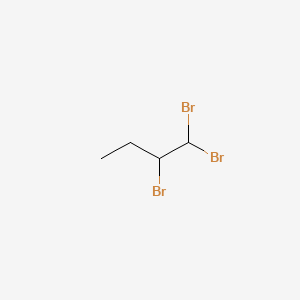
![Ruthenium,chloro[a-(3,5-dimethyl-1H-pyrazol-1-yl-kn2)-3,5-dimethyl-1H-pyrazole-1-acetato-kn2,ko1]bis(triphenylphosphine)-,(oc-6-34)-(9ci)](/img/structure/B13749567.png)
![3-(Dimethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13749570.png)

